molecular formula C12H8F3NO B6351462 Phenyl(2-(trifluoromethyl)-1H-pyrrol-3-yl)methanone CAS No. 1346252-18-3

Phenyl(2-(trifluoromethyl)-1H-pyrrol-3-yl)methanone

Cat. No.: B6351462
CAS No.: 1346252-18-3
M. Wt: 239.19 g/mol
InChI Key: GYHDXVLZPHVLBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl(2-(trifluoromethyl)-1H-pyrrol-3-yl)methanone is an organic compound that features a pyrrole ring substituted with a trifluoromethyl group and a phenyl group

Scientific Research Applications

Phenyl(2-(trifluoromethyl)-1H-pyrrol-3-yl)methanone has several scientific research applications:

Future Directions

The future directions for this compound would depend on its potential applications. It could be of interest in various fields, including medicinal chemistry, materials science, or chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl(2-(trifluoromethyl)-1H-pyrrol-3-yl)methanone typically involves the reaction of a pyrrole derivative with a trifluoromethylating agent. One common method includes the reaction of dimethyl-2-(phenyl(tosylmino)methyl)fumarate with triphenyl phosphine and dichloromethane to yield dimethyl-2-phenyl-1-tosyl-5-(trifluoromethyl)-1H-pyrrole-3,4-dicarboxylate . This intermediate can then be further processed to obtain the desired compound.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: Phenyl(2-(trifluoromethyl)-1H-pyrrol-3-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrrole derivatives, while substitution reactions can introduce various functional groups into the molecule.

Comparison with Similar Compounds

  • Phenyl(2-(trifluoromethyl)-1H-pyrrol-3-yl)methanol
  • Phenyl(2-(trifluoromethyl)-1H-pyrrol-3-yl)acetic acid
  • Phenyl(2-(trifluoromethyl)-1H-pyrrol-3-yl)amine

Uniqueness: Phenyl(2-(trifluoromethyl)-1H-pyrrol-3-yl)methanone is unique due to the presence of both a trifluoromethyl group and a phenyl group on the pyrrole ring. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for diverse chemical reactivity, making it valuable for various applications .

Properties

IUPAC Name

phenyl-[2-(trifluoromethyl)-1H-pyrrol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO/c13-12(14,15)11-9(6-7-16-11)10(17)8-4-2-1-3-5-8/h1-7,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYHDXVLZPHVLBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(NC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.